An In-depth Technical Guide to 4-Nitroisoquinoline: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 4-Nitroisoquinoline: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my experience that the value of a chemical intermediate lies not just in its structure, but in the nuanced understanding of its properties and reactivity. This guide is crafted to provide not a mere recitation of data for 4-Nitroisoquinoline, but a deeper insight into its chemical personality. We will explore its known characteristics, delve into its synthesis with a focus on the causal factors behind the chosen methodologies, and illuminate its reactivity, which is pivotal for its application in the synthesis of more complex molecules. For instances where direct experimental data for 4-Nitroisoquinoline is not available in the public domain, we will turn to predictive models and data from analogous compounds, ensuring that every piece of information is presented with scientific transparency. This approach is designed to empower researchers to not only utilize 4-Nitroisoquinoline but to innovate with it.
Molecular Identity and Physical Properties
4-Nitroisoquinoline is a nitroaromatic heterocyclic compound. The presence of the nitro group at the 4-position significantly influences its chemical and physical properties, making it a valuable precursor in organic synthesis, particularly in the field of medicinal chemistry.
| Property | Value | Source |
| IUPAC Name | 4-nitroisoquinoline | [1] |
| CAS Number | 36073-93-5 | [1] |
| Molecular Formula | C₉H₆N₂O₂ | [1] |
| Molecular Weight | 174.16 g/mol | [1] |
| Appearance | Yellow to orange crystalline solid.[2] | |
| Melting Point | ~64.5 °C | |
| Boiling Point | Predicted: 356.9±15.0 °C at 760 mmHg | ChemAxon/ChemSpider |
| Density | Predicted: 1.4±0.1 g/cm³ | ChemAxon/ChemSpider |
| Solubility | Limited in water; moderate solubility in common organic solvents.[2] |
Spectroscopic Profile (Predicted and Analogous Data)
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of 4-Nitroisoquinoline in CDCl₃ would show distinct signals for the seven aromatic protons. The electron-withdrawing nitro group at the 4-position will significantly deshield adjacent protons.
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H-1 and H-3: Expected to be the most downfield signals due to their proximity to the nitrogen atom and the influence of the nitro group.
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H-5 to H-8: These protons on the benzene ring will appear as a more complex multiplet system.
For comparison, the experimental ¹H NMR spectrum of 5-Nitroisoquinoline shows a complex aromatic region, highlighting the influence of the nitro group on the chemical shifts of the protons on both rings.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum will show nine distinct signals for the carbon atoms.
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C-4: The carbon atom attached to the nitro group is expected to be significantly deshielded.
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Carbonyl-like Carbons: The carbons of the pyridine ring (C-1 and C-3) will also show characteristic downfield shifts.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 4-Nitroisoquinoline is expected to show characteristic absorption bands for the nitro group and the aromatic rings.
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NO₂ Asymmetric Stretch: Strong absorption expected in the range of 1550-1475 cm⁻¹.
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NO₂ Symmetric Stretch: Medium to strong absorption expected in the range of 1360-1290 cm⁻¹.
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C=C and C=N Stretching: Multiple bands in the 1600-1400 cm⁻¹ region, characteristic of the isoquinoline core.
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C-H Stretching (aromatic): Peaks above 3000 cm⁻¹.
Mass Spectrometry (Predicted Fragmentation)
The mass spectrum of 4-Nitroisoquinoline is expected to show a prominent molecular ion peak (M⁺) at m/z = 174.16. Key fragmentation pathways would likely involve the loss of the nitro group.
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[M - NO₂]⁺: A significant peak at m/z = 128, corresponding to the loss of the nitro group.
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[M - NO]⁺: A peak at m/z = 144, corresponding to the loss of a nitric oxide radical.
Synthesis of 4-Nitroisoquinoline
The direct nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. The synthesis of the 4-nitro isomer requires a more strategic approach, often involving the use of a Reissert compound to direct the regioselectivity.
Synthesis via Reissert Compound Formation and Nitration
This method provides a regiospecific route to 4-Nitroisoquinoline. The underlying principle is the activation of the C-4 position towards electrophilic attack upon formation of the Reissert compound.
Caption: Synthesis of 4-Nitroisoquinoline via a Reissert Intermediate.
Experimental Protocol (Generalized):
Step 1: Formation of the Reissert Compound
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To a solution of isoquinoline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add benzoyl chloride (1.1 eq).
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Cool the mixture to 0 °C and add trimethylsilyl cyanide (1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the Reissert compound.
Step 2: Nitration of the Reissert Compound
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Prepare acetyl nitrate in situ by carefully adding fuming nitric acid to acetic anhydride at 0 °C.
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Dissolve the Reissert compound (1.0 eq) in a suitable solvent (e.g., acetic anhydride) and cool to 0 °C.
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Add the freshly prepared acetyl nitrate solution dropwise to the solution of the Reissert compound, maintaining the temperature at 0 °C.
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Stir the reaction at 0 °C for 1-2 hours.
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Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate).
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Extract the nitrated intermediate with a suitable organic solvent.
Step 3: Hydrolysis to 4-Nitroisoquinoline
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Hydrolyze the nitrated intermediate using a suitable method, such as treatment with concentrated hydrochloric acid, to yield 4-nitroisoquinoline.
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Purify the final product by recrystallization or column chromatography.
Chemical Reactivity
The chemical reactivity of 4-Nitroisoquinoline is dominated by the electron-withdrawing nature of the nitro group, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution. The nitro group itself is also susceptible to reduction.
Reduction to 4-Aminoisoquinoline
The reduction of the nitro group to an amino group is a key transformation, as 4-aminoisoquinoline is a valuable building block in medicinal chemistry.
Caption: Reduction of 4-Nitroisoquinoline to 4-Aminoisoquinoline.
Experimental Protocol (Generalized Catalytic Hydrogenation):
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Dissolve 4-Nitroisoquinoline (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).
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Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
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Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
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Stir the reaction vigorously at room temperature.
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Monitor the reaction progress by TLC.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude 4-aminoisoquinoline.
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Purify the product by recrystallization or column chromatography.
Nucleophilic Aromatic Substitution (SNA)
The electron-withdrawing nitro group at the 4-position makes the isoquinoline ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
Mechanism Insight: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the ability of the nitro group to delocalize the negative charge.
Caption: Generalized Mechanism for Nucleophilic Aromatic Substitution.
Applications in Drug Development
While specific drugs containing the 4-nitroisoquinoline moiety are not prominent, its derivative, 4-aminoisoquinoline, is a key pharmacophore in several biologically active compounds. The synthesis of 4-aminoisoquinoline from 4-nitroisoquinoline is therefore a critical step in the development of such therapeutic agents. Isoquinoline derivatives, in general, have a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3] The 4-aminoisoquinoline scaffold can be found in molecules targeting various enzymes and receptors, making 4-Nitroisoquinoline a valuable starting material for the synthesis of compound libraries for drug discovery.
Safety and Handling
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.
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Hazards: Nitroaromatic compounds are often toxic and may be irritants. Avoid contact with skin and eyes, and avoid inhalation of dust. GHS hazard statements for the related 5-Nitroisoquinoline include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[2]
Conclusion
4-Nitroisoquinoline, while not as extensively characterized in the public domain as some of its isomers, represents a molecule of significant synthetic potential. Its strategic nitration and the subsequent reactivity of the nitro group and the activated aromatic system open avenues for the creation of diverse molecular architectures. This guide has aimed to provide a comprehensive overview of its known and predicted properties, detailed and actionable (though generalized) synthetic and reaction protocols, and an informed perspective on its applications, particularly as a precursor in drug discovery. It is our hope that this document will serve as a valuable resource for researchers and empower further exploration into the chemistry and utility of this versatile compound.
References
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PubChem Compound Summary for CID 11105846, 4-Nitroisoquinoline. National Center for Biotechnology Information. [Link]
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Ningbo Inno Pharmchem Co., Ltd. 4-Nitroisoquinoline. [Link]
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]
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Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin. [Link]
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A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. HETEROCYCLES. [Link]
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PubChem Compound Summary for CID 69085, 5-Nitroisoquinoline. National Center for Biotechnology Information. [Link]
